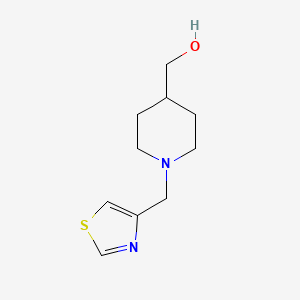
2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline
Overview
Description
“2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has also been reported .Molecular Structure Analysis
The molecular structure of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The InChI code for this compound is 1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” include a molecular weight of 188.23 . The compound is a powder at room temperature . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Scientific Research Applications
Anticancer Agents
1,2,4-Triazole derivatives, including the compound , have been synthesized and evaluated for their potential as anticancer agents. These compounds can form hydrogen bonds with different targets, potentially improving pharmacokinetics and pharmacological properties . For example, certain derivatives have shown promising cytotoxic activity against cancer cell lines like MCF-7, Hela, and A549, indicating their potential use in chemotherapy .
Antimicrobial Agents
The N–C–S linkage in the 1,2,4-triazole skeleton has introduced these compounds as effective antimicrobial agents. They are part of various medicines like Fluconazole, which is known for its antifungal properties . The structural versatility of triazole allows for the development of new drugs with potential antibacterial and antifungal applications.
Agrochemical Applications
1,2,4-Triazole derivatives are utilized in agrochemistry due to their ability to interact with biological receptors through hydrogen-bonding and dipole interactions. This interaction is crucial for developing new agrochemicals that can protect crops from pests and diseases while being safe for the environment .
Industrial Applications
These compounds have found widespread industrial applications, such as in the production of dyes, photographic materials, photostabilizers, and corrosion inhibitors for copper alloys. Their chemical properties make them suitable for various manufacturing processes and product enhancements .
Pharmaceutical Synthesis
The compound’s structure is beneficial in pharmaceutical synthesis, where it can be used to create herbicides, colorants, dyes, polymer additives, and photochromic materials. Its versatility in chemical reactions makes it a valuable component in the synthesis of complex pharmaceuticals .
Drug Discovery Studies
1,2,4-Triazole-containing scaffolds are significant in drug discovery against various diseases. The compound’s ability to form stable structures with biological targets makes it a valuable scaffold for designing new drug candidates with enhanced efficacy and reduced side effects .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCSZSITNDYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)
